2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine
CAS No.: 2097999-08-9
Cat. No.: VC3203638
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097999-08-9 |
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Molecular Formula | C12H18ClN3O |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 2-chloro-3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrazine |
Standard InChI | InChI=1S/C12H18ClN3O/c1-12(9-17-2)3-7-16(8-4-12)11-10(13)14-5-6-15-11/h5-6H,3-4,7-9H2,1-2H3 |
Standard InChI Key | BCTWXNNJGZNSQL-UHFFFAOYSA-N |
SMILES | CC1(CCN(CC1)C2=NC=CN=C2Cl)COC |
Canonical SMILES | CC1(CCN(CC1)C2=NC=CN=C2Cl)COC |
Introduction
Chemical Structure and Nomenclature
Structural Components
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine is characterized by a pyrazine core structure with specific functional group substitutions. The compound contains:
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A pyrazine heterocyclic ring (a six-membered aromatic ring with two nitrogen atoms in the 1,4-positions)
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A chlorine atom at position 2 of the pyrazine ring
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A substituted piperidine moiety attached at position 3 of the pyrazine ring
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The piperidine contains both a methyl group and a methoxymethyl group at position 4
The structural arrangement is comparable to 2-Chloro-5-(4-methylpiperidin-1-yl)pyrazine, which contains a similar pyrazine-piperidine scaffold but with different substitution patterns . Similarly, 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine shares the 2-chloro-3-substituted pyrazine core but incorporates a different nitrogen-containing heterocycle .
Molecular and Structural Properties
Based on analogous structures, the target compound likely possesses the following properties:
Property | Estimated Value |
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Molecular Formula | C₁₂H₁₈ClN₃O |
Molecular Weight | Approximately 255-260 g/mol |
Appearance | Likely a crystalline solid |
XLogP3 | Approximately 2.0-3.0 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3-4 |
These estimates are derived from examining the properties of related compounds such as 2-Chloro-5-(4-methylpiperidin-1-yl)pyrazine, which has a molecular weight of 211.69 g/mol and an XLogP3 value of 2.5 . The addition of a methoxymethyl group would increase both the molecular weight and likely alter the lipophilicity.
Synthetic Pathways
Nucleophilic Substitution Approach
The synthesis of 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine would likely follow a nucleophilic aromatic substitution strategy similar to that employed for analogous compounds. Based on established synthetic routes for related chloropyrazine derivatives, a viable synthetic pathway may involve:
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Starting with 2,3-dichloropyrazine as the key precursor
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Performing a selective nucleophilic aromatic substitution with 4-(methoxymethyl)-4-methylpiperidine
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Optimizing reaction conditions to favor substitution at the 3-position while preserving the chlorine at the 2-position
This approach aligns with the synthesis methods utilized for 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine, which involves the reaction of a chloropyrazine precursor with a methylpiperidine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide at elevated temperatures, often facilitated by bases like potassium carbonate.
Advanced Synthetic Considerations
For industrial-scale synthesis, continuous flow processes might be advantageous, similar to those described for related chloropyrazine compounds. Such methods would allow for:
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Enhanced reaction control
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Improved consistency and yield
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Optimized handling of potentially reactive intermediates
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Reduced formation of unwanted by-products
The nucleophilic substitution reaction would likely follow this general scheme:
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Activation of the pyrazine ring by the electron-withdrawing effects of the nitrogen atoms and chlorine substituent
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Nucleophilic attack by the nitrogen of the 4-(methoxymethyl)-4-methylpiperidine
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Elimination of chloride to form the new C-N bond
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Work-up and purification to isolate the target compound
Chemical Reactivity
Reactivity Patterns
The reactivity of 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine is expected to be influenced by several structural features:
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The remaining chlorine atom at position 2 serves as a reactive site for further nucleophilic substitution reactions
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The pyrazine nitrogen atoms can participate in hydrogen bonding and coordination with metals
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The methoxymethyl group provides additional functionality for potential modifications
Drawing parallels with 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine, the compound would likely undergo reactions such as:
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Further nucleophilic substitution reactions at the chlorine position
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Oxidation reactions involving the pyrazine ring
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Potential functionalization of the methoxymethyl group
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Coordination chemistry through the pyrazine nitrogen atoms
Reaction Type | Potential Reagents | Expected Products |
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Nucleophilic Substitution | Sodium azide, Amines, Thiols | 2-substituted derivatives |
Reduction | H₂, Pd/C | Partially reduced heterocycles |
Cross-coupling | Boronic acids, Pd catalysts | 2-aryl derivatives |
Oxidation | KMnO₄, H₂O₂ | N-oxides or ring-opened products |
These transformation possibilities are extrapolated from the documented reactivity of compounds like 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine.
Applications in Research and Development
Medicinal Chemistry Applications
The structural features of 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine suggest potential applications in medicinal chemistry, particularly in the development of compounds that interact with biological targets. Similar chloropyrazine derivatives have demonstrated utility as:
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Building blocks for the synthesis of pharmaceutical compounds with therapeutic potential
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Ligands for enzyme and receptor interactions, aiding in drug discovery processes
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Structural scaffolds that can be modified to optimize pharmacological properties
The presence of the methoxymethyl group provides an additional point for hydrogen bonding and potential metabolic modification, which may influence the pharmacokinetic profile of any resulting drug candidates.
Structure-Activity Relationships
Structural Features Influencing Activity
The biological and chemical activity of 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine would likely be influenced by several key structural elements:
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The pyrazine core provides a planar, electron-deficient aromatic system capable of π-π interactions
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The chlorine substituent introduces both electronic effects and potential reactivity
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The piperidine ring contributes conformational flexibility and a basic nitrogen atom
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The methoxymethyl group offers additional hydrogen bond acceptor capacity and potential for specific interactions
These structural components collectively determine how the molecule might interact with biological targets, potentially through mechanisms involving:
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Hydrogen bonding interactions through the pyrazine nitrogens and methoxy oxygen
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Hydrophobic interactions via the pyrazine ring and piperidine moiety
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Potential covalent interactions through the reactive chlorine position
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Conformational adaptability facilitated by the flexible piperidine ring system
Comparison with Related Compounds
When compared with similar structures documented in the literature, several observations can be made:
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The substitution pattern differs from 2-Chloro-5-(4-methylpiperidin-1-yl)pyrazine, which has the piperidine moiety at position 5 rather than position 3
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The target compound contains a more complex substitution on the piperidine ring compared to compounds like 2-Chloro-6-(2-methylpiperidin-1-yl)pyrazine
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Unlike 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine, which contains a piperazine ring, the target compound features a piperidine ring with different electronic and steric properties
These structural differences would likely result in distinct physical, chemical, and biological properties for the target compound.
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